Methanone, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)phenyl-
CAS No.: 58327-73-4
Cat. No.: VC14616546
Molecular Formula: C26H18N2OS
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58327-73-4 |
|---|---|
| Molecular Formula | C26H18N2OS |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
| Standard InChI | InChI=1S/C26H18N2OS/c27-23-22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)28-26(22)30-25(23)24(29)19-14-8-3-9-15-19/h1-16H,27H2 |
| Standard InChI Key | ZRRONMIBMQJRJF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a thieno[2,3-b]pyridine core, a bicyclic system comprising a thiophene ring fused to a pyridine moiety. The sulfur atom in the thiophene and nitrogen in the pyridine contribute to its electron-rich nature, facilitating π-π stacking and hydrogen-bonding interactions. Substituents at the 3-, 4-, and 6-positions include an amino group (-NH) and two phenyl rings, while a phenyl methanone group is attached at the 2-position. This arrangement enhances both solubility and binding affinity to hydrophobic protein pockets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 58327-73-4 |
| IUPAC Name | Methanone, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)phenyl- |
Synthesis and Optimization
Multi-Step Synthetic Pathways
Synthesis typically begins with functionalized pyridine and thiophene precursors. A common route involves:
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Cyclization: Thiourea derivatives react with halogenated pyridines under basic conditions to form the thienopyridine core.
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Substitution: Introduction of phenyl groups via Suzuki-Miyaura coupling or Ullmann reactions ensures regioselectivity at the 4- and 6-positions .
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Amination: The 3-amino group is introduced using ammonia or protected amine reagents, followed by deprotection .
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Methanone Formation: Friedel-Crafts acylation attaches the phenyl methanone group at the 2-position.
Yields are highly dependent on reaction conditions. For instance, cyclization at 80°C in dimethylformamide (DMF) achieves ~65% efficiency, while higher temperatures promote side reactions. Catalysts such as palladium(II) acetate improve coupling reactions, reducing byproduct formation .
Pharmacological Applications
Kinase Inhibition and Anticancer Activity
The compound exhibits potent inhibition of tyrosine kinases, particularly those involved in oncogenic signaling (e.g., EGFR and VEGFR). In vitro studies demonstrate IC values of 0.8–1.2 μM against breast cancer cell lines (MCF-7, MDA-MB-231), comparable to erlotinib. Mechanistically, the amino group forms hydrogen bonds with kinase ATP-binding sites, while phenyl rings engage in hydrophobic interactions.
Comparative Analysis with Structural Analogues
Halogen-Substituted Derivatives
Replacing phenyl groups with halogenated aryl rings (e.g., 4-chlorophenyl, 4-bromophenyl) alters electronic properties and bioactivity. For example, (3-amino-6-(4-chlorophenyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone (CAS No. VC16355132) shows enhanced kinase inhibition (IC = 0.5 μM) due to halogen-mediated hydrophobic effects.
Table 2: Bioactivity Comparison of Thienopyridine Derivatives
| Compound | Target Kinase (IC) | Solubility (μg/mL) |
|---|---|---|
| Methanone, (3-amino-4,6-diphenyl...) | EGFR: 0.9 μM | 12.4 |
| (4-Bromophenyl derivative) | VEGFR: 0.5 μM | 8.7 |
| (4-Fluorophenyl derivative) | PDGFR: 1.1 μM | 15.9 |
Challenges and Future Directions
Solubility and Bioavailability
Despite promising activity, the compound’s low aqueous solubility (12.4 μg/mL) limits in vivo efficacy. Prodrug strategies, such as phosphate ester formation, or nanoparticle encapsulation could improve pharmacokinetics .
Target Selectivity
Off-target effects on cytochrome P450 enzymes (CYP3A4 inhibition: IC = 4.2 μM) necessitate structural optimization to reduce toxicity . Computational modeling and fragment-based design may enhance selectivity.
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